Preliminary Toxicity Profile and Recommended Assessment Cascade for 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic Acid Derivatives
Preliminary Toxicity Profile and Recommended Assessment Cascade for 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic Acid Derivatives
An In-Depth Technical Guide
Abstract: This technical guide provides a comprehensive overview of the preliminary toxicity data for 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid and outlines a recommended cascade of in vitro and in vivo assays for a more complete toxicological characterization. Designed for researchers, scientists, and drug development professionals, this document synthesizes known hazard classifications with field-proven experimental protocols. The guide explains the scientific rationale behind each recommended assay, offering detailed, step-by-step methodologies for cytotoxicity, genotoxicity, cardiotoxicity, and metabolic interaction studies. By establishing a structured approach to early-stage safety assessment, this whitepaper serves as a critical resource for teams working with this and structurally related compounds, ensuring a robust and scientifically sound evaluation of their therapeutic potential.
Introduction to the Compound Class
2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid (CAS Number: 1281486-93-8) belongs to the arylpropanoic acid class of molecules. This structural motif is prevalent in medicinal chemistry, most famously in the non-steroidal anti-inflammatory drug (NSAID) field. However, derivatives of propanoic acids are being explored for a wide range of therapeutic applications, including as kinase inhibitors and agonists for metabolic receptors.[1][2] The introduction of a trifluoromethoxy group can significantly alter a molecule's lipophilicity, metabolic stability, and target-binding affinity, making this a compound of interest for novel drug discovery programs.
Given the novelty of many such derivatives, a thorough understanding of their potential toxicity is paramount. Early-stage toxicological profiling is not merely a regulatory hurdle but a fundamental component of a successful drug development pipeline. Identifying potential liabilities such as cytotoxicity, mutagenicity, or cardiotoxicity early on allows for informed decisions, resource optimization, and the design of safer, more effective therapeutic agents. This guide provides the known preliminary data for the parent compound and establishes a logical, efficient workflow for further safety assessment.
Summary of Known Preliminary Toxicity Data
Publicly available classification and labelling (C&L) data provides an initial, high-level overview of the known hazards associated with 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid.[3] This information is critical for establishing safe handling procedures and for guiding the design of a comprehensive testing strategy.
| Hazard Classification | Category | Hazard Code | Description | Source |
| Acute Toxicity | Category 4 | H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or if inhaled. | Notified C&L[3] |
| Skin Irritation | Category 2 | H315 | Causes skin irritation. | Notified C&L[3] |
| Eye Irritation | Category 2A | H319 | Causes serious eye irritation. | Notified C&L[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H336 | May cause drowsiness or dizziness. | Notified C&L[3] |
These classifications suggest that while the compound is not acutely lethal at low doses, it presents tangible hazards that necessitate a more detailed investigation through controlled, quantitative assays.
Recommended In Vitro Toxicity Profiling Cascade
A tiered, or cascaded, approach to in vitro toxicity testing is the most efficient method for characterizing the safety profile of a novel compound. This strategy prioritizes cost-effective, high-throughput assays to provide an initial assessment and guide more resource-intensive experiments. The following cascade is recommended for derivatives of 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid.
Caption: Recommended workflow for in vitro toxicity assessment.
Step 1: Basal Cytotoxicity Assessment
Scientific Rationale: The first step is to determine the concentration at which the compound causes general cell death. This is crucial for establishing the half-maximal inhibitory concentration (IC50) and, more importantly, for selecting non-cytotoxic concentrations for subsequent, more specific assays.[4] Running a genotoxicity or hERG assay at a concentration that is already killing the cells via other mechanisms would produce uninterpretable, misleading results. The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[5][6]
Experimental Protocol: MTT Assay This protocol is adapted from standard methodologies for assessing cell viability.[7][8]
-
Cell Seeding: Seed human cell lines (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. Typical concentration ranges span from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle controls (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for a defined exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve to determine the IC50 value.
Step 2: Genotoxicity Assessment (Mutagenicity)
Scientific Rationale: Genotoxicity assessment evaluates a compound's potential to damage DNA, which can lead to carcinogenesis. The bacterial reverse mutation assay, or Ames test, is a globally recognized initial screen for mutagenic potential.[9] It uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize the amino acid histidine. A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[10][11]
Caption: Principle of the bacterial reverse mutation (Ames) test.
Experimental Protocol: Ames Test (Plate Incorporation Method) This protocol follows the principles described by Maron and Ames.[12]
-
Strain Preparation: Prepare overnight cultures of appropriate S. typhimurium strains (e.g., TA98 and TA100 to detect frameshift and base-pair substitution mutations, respectively).[11]
-
Metabolic Activation (Optional but Recommended): Many compounds only become mutagenic after being metabolized. The test should be run with and without a liver enzyme fraction (S9 mix).[10]
-
Exposure: In a test tube, combine 100 µL of the bacterial culture, 500 µL of S9 mix (or buffer for the non-activation arm), and the test compound at various non-toxic concentrations determined from the cytotoxicity assay.
-
Plating: Add 2 mL of molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) to the tube, vortex gently, and pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate seen in the vehicle control.
Step 3: Cardiotoxicity Assessment (hERG Inhibition)
Scientific Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a primary cause of acquired Long QT Syndrome, which can lead to fatal cardiac arrhythmias like Torsade de Pointes.[13] Consequently, regulatory agencies mandate hERG assessment for most new chemical entities. Early screening can prevent the costly failure of a drug candidate in later development stages. Automated patch clamp electrophysiology is the gold standard, but higher-throughput fluorescent-based assays (e.g., thallium flux) are excellent for screening.[14][15]
Experimental Protocol: hERG Thallium Flux Assay This is a cell-based assay that uses thallium ions as a surrogate for potassium ions.[14]
-
Cell Culture: Use a stable cell line (e.g., HEK293 or CHO) expressing the hERG channel. Plate the cells in 384-well, black-walled, clear-bottom plates.
-
Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™), which becomes trapped inside the cells after cleavage by intracellular esterases.
-
Compound Incubation: Add the test compound at various concentrations to the wells and incubate at room temperature. Include a positive control (e.g., E-4031 or astemizole) and a vehicle control.[13]
-
Stimulation and Reading: Use a kinetic plate reader (e.g., FDSS, FLIPR) to measure fluorescence. Add a stimulation buffer containing thallium to all wells. As the hERG channels open, thallium flows into the cells, binds to the dye, and causes an increase in fluorescence.
-
Data Analysis: The rate of fluorescence increase is proportional to hERG channel activity. Inhibition is measured as a decrease in this rate compared to the vehicle control. Calculate the IC50 value from the concentration-response curve.
Step 4: Metabolic Interaction (CYP450 Inhibition)
Scientific Rationale: Cytochrome P450 (CYP) enzymes are the primary drivers of drug metabolism in the liver. Inhibition of these enzymes by a new drug can slow the metabolism of co-administered drugs, leading to elevated plasma levels and potential toxicity.[16] Assessing a compound's potential to inhibit major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, and 1A2) is a critical part of evaluating its drug-drug interaction (DDI) risk.
Experimental Protocol: Multi-CYP Inhibition Assay using LC-MS/MS This protocol uses a "cocktail" of specific substrates to test multiple CYP isoforms simultaneously in human liver microsomes.[17]
-
System Preparation: Prepare an incubation mixture containing human liver microsomes (which contain a full complement of CYP enzymes) and a NADPH-regenerating system in a phosphate buffer.
-
Inhibition: Add the test compound at several concentrations (typically from 0.1 to 100 µM) to the microsome mixture and pre-incubate.
-
Initiate Reaction: Add a "cocktail" of probe substrates, where each substrate is specifically metabolized by a different CYP isoform.
-
Quench Reaction: After a short incubation period (e.g., 10-15 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of metabolite formed from each specific substrate.
-
Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control. A decrease in metabolite formation indicates inhibition. Calculate an IC50 value for each CYP isoform.[16]
In Vivo Acute Toxicity Assessment
Scientific Rationale: While in vitro assays provide a wealth of mechanistic information, an in vivo study is necessary to understand a compound's effects in a whole organism, accounting for absorption, distribution, metabolism, and excretion (ADME). The Acute Toxic Class Method (OECD Test Guideline 423) is a modern, ethical approach that uses a stepwise procedure with a minimal number of animals to determine the acute toxicity of a substance and satisfy regulatory requirements for classification.[18][19]
Experimental Protocol: Acute Toxic Class Method (OECD 423) This protocol is a summary of the official OECD guideline.[19]
-
Animal Selection: Use a single sex (typically female rats) for the initial study, as this is often the more sensitive sex. Animals should be young, healthy adults of a commonly used laboratory strain.
-
Dosing Procedure: The method uses a stepwise procedure with fixed starting doses (e.g., 5, 50, 300, and 2000 mg/kg body weight). The initial dose is selected based on any pre-existing information (including in vitro data).
-
Stepwise Progression:
-
Administer the starting dose to a group of 3 animals by oral gavage.
-
The outcome (mortality or survival) determines the next step.
-
If mortality is observed, the dose for the next step is lowered.
-
If no mortality is observed, the dose for the next step is increased.
-
The procedure is continued until a clear outcome is identified that allows for classification of the substance.
-
-
Observation: Animals are observed for at least 14 days. Observations include changes in skin, fur, eyes, and behavior, as well as measurements of body weight. The time of death is recorded.
-
Endpoint: The test allows for the classification of the compound into one of the Globally Harmonised System (GHS) categories for acute toxicity without calculating a precise LD50, thereby reducing the number of animals required compared to older methods like OECD 401.[20]
Data Interpretation and Future Directions
The comprehensive dataset generated from the recommended cascade provides a robust preliminary toxicity profile.
-
High Cytotoxicity (Low IC50): May indicate a narrow therapeutic window, requiring careful dose consideration.
-
Positive Ames Test: A significant red flag for mutagenicity that may halt development unless the compound is intended for a life-threatening indication with no alternatives.
-
Potent hERG Inhibition (Low IC50): Indicates a high risk of cardiotoxicity. Further investigation using more advanced electrophysiology or in vivo cardiac models would be required.
-
Potent CYP Inhibition (Low IC50): Suggests a high potential for drug-drug interactions. This information is crucial for designing clinical trials and defining contraindications.
A favorable profile—low cytotoxicity, negative in the Ames test, and high IC50 values for hERG and CYP inhibition—provides strong support for advancing a compound to the next stages of preclinical development, which would include repeated-dose toxicity studies, safety pharmacology, and carcinogenicity assessments.
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